4-Phenylazomaleinanil
Overview
Description
4-Phenylazomaleinanil is an organic compound characterized by the presence of a maleimide group conjugated with a phenylazo group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylazomaleinanil typically involves the reaction of maleic anhydride with p-phenylazophenylamine. The process can be summarized in the following steps:
Acylation: Maleic anhydride reacts with p-phenylazophenylamine to form maleanilic acid.
Cyclodehydration: The maleanilic acid undergoes cyclodehydration to form this compound.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents such as aromatic hydrocarbons may be used, and the reaction is typically carried out under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Phenylazomaleinanil undergoes various chemical reactions, including:
Addition Reactions: It can participate in Diels-Alder reactions with dienes to form cycloaddition products.
Substitution Reactions: The phenylazo group can undergo electrophilic substitution reactions.
Reduction Reactions: The azo group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Diels-Alder Reactions: Typically involve dienes such as cyclopentadiene under mild heating conditions.
Electrophilic Substitution: Reagents like halogens or nitro compounds can be used under acidic conditions.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Major Products:
Cycloaddition Products: Formed from Diels-Alder reactions.
Substituted Derivatives: Formed from electrophilic substitution.
Scientific Research Applications
4-Phenylazomaleinanil has several scientific research applications:
Organic Electronics: Used in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: Employed in the development of high-performance polymers with excellent thermal stability and electronic properties.
Bioconjugation: Utilized in bioconjugation techniques for labeling and imaging in biological research.
Medicinal Chemistry: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds .
Mechanism of Action
The mechanism of action of 4-Phenylazomaleinanil involves its ability to undergo various chemical reactions due to the presence of the maleimide and azo groups. The maleimide group can participate in Michael addition reactions with thiols, forming stable thiosuccinimide linkages. The azo group can undergo reduction to form amines, which can further react with other functional groups. These reactions enable the compound to be used in diverse applications, from materials science to bioconjugation .
Comparison with Similar Compounds
N-Phenylmaleimide: Similar structure but lacks the azo group.
N-Ethylmaleimide: Contains an ethyl group instead of the phenylazo group.
N-Substituted Maleimides: Various derivatives with different substituents on the nitrogen atom.
Uniqueness: 4-Phenylazomaleinanil is unique due to the presence of both the maleimide and phenylazo groups, which confer distinct chemical reactivity and properties. This dual functionality makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
1-(4-phenyldiazenylphenyl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c20-15-10-11-16(21)19(15)14-8-6-13(7-9-14)18-17-12-4-2-1-3-5-12/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNPYLMPVFDKGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C=CC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066023 | |
Record name | 1H-Pyrrole-2,5-dione, 1-[4-(phenylazo)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16201-96-0 | |
Record name | 1-[4-(2-Phenyldiazenyl)phenyl]-1H-pyrrole-2,5-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16201-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenylazophenylmaleimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016201960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(p-Phenylazophenyl)maleimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66448 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(p-Phenylazophenyl)maleimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6511 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Pyrrole-2,5-dione, 1-[4-(2-phenyldiazenyl)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Pyrrole-2,5-dione, 1-[4-(phenylazo)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(phenylazo)phenyl]-1H-pyrrole-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.649 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Phenylazomaleinanil interact with enzymes and what are the downstream effects?
A1: this compound acts as a photoswitchable element due to its ability to undergo cis-trans isomerization upon UV/VIS light irradiation. This property allows it to control enzyme activity when covalently attached near the active site. [, ] For instance, in a study using a bacterial histone deacetylase-like amidohydrolase (HDAH), 4-PAM was conjugated to engineered cysteine residues near the active site. [] Upon UV irradiation, 4-PAM isomerizes to its cis form, hindering substrate access to the active site and thus reducing enzymatic activity. Conversely, visible light irradiation triggers the trans isomerization, restoring enzyme activity by reducing steric hindrance. [] This demonstrates the potential of 4-PAM as a tool for controlling enzymatic reactions with light.
Q2: How does the position of 4-PAM attachment affect its ability to control enzyme activity?
A2: Research indicates that the position of 4-PAM attachment on the enzyme significantly influences its ability to control enzymatic activity. [] When conjugated to different cysteine residues surrounding the active site of HDAH, variations in photo-switching efficiency were observed. [] For example, the HDAH M30C variant, where 4-PAM was attached to the cysteine residue at position 30, showed the highest photo-switching efficiency (50%), while variants S20C and M150C exhibited lower efficiencies. [] This highlights the importance of careful selection of the attachment site for optimal control of enzyme activity using 4-PAM.
Q3: How does the structure of 4-PAM affect its interaction with the enzyme?
A3: Studies using modified 4-PAM derivatives with varying alkyl spacer lengths revealed a strong influence of 4-PAM's structure on its interaction with the enzyme. [] While 4-PAM itself primarily affected the Vmax of the HDAH reaction, longer alkyl chains led to either a reversed switching behavior (alkyl spacer length of 1) or near-complete inhibition of the enzyme (alkyl spacer lengths ≥ 3). [] This suggests that the steric bulk and flexibility introduced by the alkyl spacer directly influence the interaction of 4-PAM with the enzyme's active site, highlighting the potential for fine-tuning 4-PAM's properties through structural modifications.
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